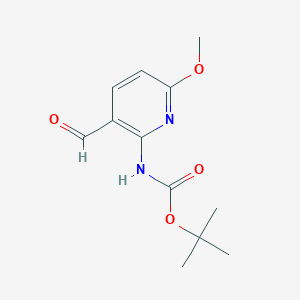

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate

Description

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

tert-butyl N-(3-formyl-6-methoxypyridin-2-yl)carbamate |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-10-8(7-15)5-6-9(13-10)17-4/h5-7H,1-4H3,(H,13,14,16) |

InChI Key |

KOZMIAWDPSXHFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate typically involves the reaction of 3-formyl-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

3-formyl-6-methoxypyridine+tert-butyl chloroformatetriethylaminetert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: 3-carboxy-6-methoxypyridin-2-YL)carbamate

Reduction: 3-hydroxymethyl-6-methoxypyridin-2-YL)carbamate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxy and carbamate groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key structural analogs include tert-butyl carbamates with varying substituents on pyridine rings. These differences significantly impact reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Hydrogen Bonding and Crystallography

The methoxy and formyl groups influence hydrogen-bonding patterns. Methoxy acts as a hydrogen bond donor, while formyl serves as an acceptor, affecting crystal packing. Tools like SHELX software (used for small-molecule crystallography) highlight how such substituents dictate lattice stability . In contrast, halogenated analogs (e.g., 6-chloro derivatives) exhibit weaker hydrogen bonding but stronger halogen interactions .

Biological Activity

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- CAS Number : [Not specified in the search results]

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-6-methoxypyridine with tert-butyl chloroformate in the presence of a suitable base. The reaction conditions may vary, but generally include:

- Reagents : tert-butyl chloroformate, base (e.g., triethylamine)

- Solvent : Dichloromethane or similar organic solvents

- Temperature : Room temperature to slightly elevated temperatures

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Preliminary studies have suggested that this compound may possess neuroprotective properties. In vitro assays demonstrated that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a mechanism where the compound mitigates neuronal damage through antioxidant activity.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit key enzymes involved in neurodegenerative diseases. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer’s disease.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound likely binds to active sites on enzymes such as AChE, preventing substrate binding and subsequent enzyme activity.

- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress and protecting cells from damage.

- Cell Signaling Modulation : The compound could influence signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |

| Neuroprotection Assay | Showed a reduction in TNF-α levels in neuronal cultures treated with Aβ1-42 when pre-treated with the compound. |

| Enzyme Inhibition Study | Reported IC50 values for AChE inhibition at 15 µM, indicating moderate potency compared to standard inhibitors like donepezil. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.